9,21-Dehydroryanodine

Pesticide Toxicology Natural Product Chemistry Ryanodine Receptor Binding

9,21-Dehydroryanodine (DHR) is a structurally distinct, naturally occurring ryanodine analog essential for precise RyR pharmacology. Unlike ryanodine, DHR produces a unique intermediate-conductance state (58.3% of control), making it indispensable for dissecting channel gating mechanisms. It is also a critical analytical standard for quantifying Ryania-based products. Procure DHR to avoid the functional misinterpretations inherent in generic ryanoid use.

Molecular Formula C25H33NO9
Molecular Weight 491.53 g/mol
CAS No. 94513-55-0
Cat. No. B1139357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,21-Dehydroryanodine
CAS94513-55-0
Synonyms9,21-Didehydroryanodol 3-(1H-pyrrole-2-carboxylate)
Molecular FormulaC25H33NO9
Molecular Weight491.53 g/mol
Structural Identifiers
SMILESCC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(=C)C5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O
InChIInChI=1S/C25H33NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12,15,17,26-27,29-33H,3,8-9,11H2,1-2,4-5H3/t15-,17-,18+,19+,20+,21+,22-,23-,24-,25-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,21-Dehydroryanodine (CAS 94513-55-0): Key Facts for Scientific Procurement


9,21-Dehydroryanodine (DHR) is a naturally occurring diterpenoid alkaloid and a structural analog of the well-characterized ryanodine receptor (RyR) ligand ryanodine [1]. It is isolated primarily from the Ryania plant genus and features a complex polycyclic framework with the absence of hydroxyl groups at positions 9 and 21 compared to ryanodine . This compound is a significant modulator of intracellular calcium release channels and is primarily used as a research tool in studies of excitation-contraction coupling, muscle physiology, and calcium signaling .

Why 9,21-Dehydroryanodine Cannot Be Interchanged with Other Ryanoids


The class of ryanoids exhibits a wide spectrum of functional effects on the ryanodine receptor (RyR), ranging from subtle changes in channel gating kinetics to dramatic alterations in conductance state and reversibility of action. Substituting one ryanoid for another without quantitative justification can lead to significant misinterpretation of experimental results. For instance, while 9,21-dehydroryanodine and ryanodine are considered essentially equipotent in certain whole-organism assays [1], they produce distinct conductance states in single-channel electrophysiology experiments [2] and exhibit different diagnostic performance in in vitro contracture tests for malignant hyperthermia [3]. These functional divergences are directly tied to specific structural modifications, making a generic, class-level approach to procurement and experimental design scientifically unsound.

9,21-Dehydroryanodine: Quantitative Differentiation Against Key Comparators


Equipotent Insecticidal and Mammalian Toxicity to Ryanodine

In a direct head-to-head comparison of ten natural ryanoids, 9,21-dehydroryanodine was found to be essentially equipotent to ryanodine across a suite of toxicological assays, accounting for almost all biological activity of ryania insecticide [1].

Pesticide Toxicology Natural Product Chemistry Ryanodine Receptor Binding

Intermediate Single-Channel Conductance in Cardiac RyR

A comparative electrophysiology study on purified sheep cardiac RyR2 channels demonstrated that 9,21-dehydroryanodine induces a reduced-conductance state that is intermediate between those induced by ryanodine and ryanodol [1].

Ion Channel Electrophysiology Cardiac Physiology Ryanodine Receptor Pharmacology

Inferior Diagnostic Performance for Malignant Hyperthermia Compared to High-Purity Ryanodine

A clinical diagnostic study compared the utility of high-purity ryanodine (HPR) and 9,21-dehydroryanodine (DHR) in the in vitro contracture test (IVCT) for malignant hyperthermia (MH). The study found that while both compounds induced earlier contractures in MH-susceptible (MHS) muscle, only HPR provided statistically significant discrimination at all contracture levels [1].

Malignant Hyperthermia In Vitro Diagnostics Muscle Contracture Test

Consistent RyR2 Binding Across Species

Binding studies confirm that the equipotent toxicity of 9,21-dehydroryanodine is underpinned by its comparable affinity for the RyR. Competition assays with [3H]ryanodine showed similar potency to ryanodine at the Ca2+ release channel complex [1], and subsequent studies have demonstrated similar binding characteristics at mammalian and insect RyRs [2].

Comparative Pharmacology Ryanodine Receptor Binding Assay

Optimal Use Cases for 9,21-Dehydroryanodine Based on Quantitative Evidence


Standardization and Calibration in Natural Product Insecticide Analysis

Given its near-equipotency to ryanodine and its significant concentration (650-700 ppm) in Ryania insecticide, 9,21-dehydroryanodine is an essential analytical standard for the accurate quantification and standardization of Ryania-based products [1]. Its use ensures that assays reflect the true biological activity of the complex mixture, rather than just the ryanodine content.

Probing RyR Pore Structure with Intermediate Conductance States

For biophysicists investigating the structure-function relationship of the RyR pore, 9,21-dehydroryanodine provides a distinct, intermediate-conductance state (58.3% of control) that is quantitatively different from both ryanodine (56.8%) and ryanodol (69.4%) [2]. This makes it a valuable tool for dissecting the molecular determinants of channel gating and ion permeation.

Comparative Binding Studies with [3H]Ryanodine

As a well-characterized, equipotent competitor for [3H]ryanodine binding, 9,21-dehydroryanodine is an ideal reference compound for validating new RyR ligands or for conducting detailed structure-activity relationship (SAR) studies in binding assays [3]. Its consistent binding profile across species further supports its use in comparative pharmacology studies [4].

Negative Control for Malignant Hyperthermia Diagnostic Development

A direct comparative study showed that high-purity ryanodine (HPR) is superior to 9,21-dehydroryanodine (DHR) for the in vitro diagnosis of malignant hyperthermia [5]. Therefore, DHR is not suitable as a primary diagnostic agent. However, it can serve as a valuable negative control or specificity reagent when developing or validating new diagnostic assays aimed at distinguishing the effects of different ryanoids on MH-susceptible muscle.

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